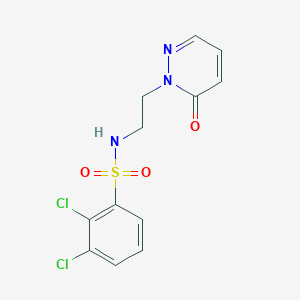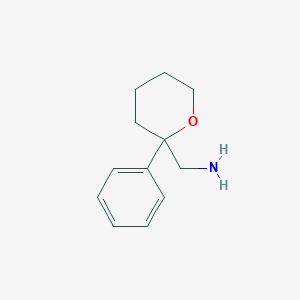
(2-Phenyloxan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenyloxan-2-yl)methanamine is an organic compound with the molecular formula C12H17NO. It is also known by its IUPAC name, (2-phenyltetrahydro-2H-pyran-2-yl)methanamine . This compound features a tetrahydropyran ring substituted with a phenyl group and an amine group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s structurally similar to methenamine , which primarily targets bacteria in the urinary tract .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Methenamine, a structurally similar compound, is involved in the one-carbon metabolism pathway, a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, s-adenosylmethionine (sam) .
Result of Action
Methenamine, a structurally similar compound, is used for the prophylactic or suppressive treatment of frequently recurring urinary tract infections when long-term therapy is considered necessary .
Action Environment
The action of (2-Phenyloxan-2-yl)methanamine can be influenced by environmental factors such as pH. For instance, Methenamine, a structurally similar compound, works best when the urine has a low pH and is acidic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyloxan-2-yl)methanamine typically involves the reaction of phenyl-substituted tetrahydropyran with methanamine. One common method includes the use of a phenyl-substituted tetrahydropyran precursor, which undergoes amination to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Phenyloxan-2-yl)methanamine can undergo various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions under mild conditions.
Substitution: Typical reagents include alkyl halides and acyl chlorides, often under basic conditions.
Major Products
Oxidation: Aldehydes and ketones.
Substitution: Various substituted amines and amides.
Scientific Research Applications
(2-Phenyloxan-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
Phenylamine: A primary amine with a phenyl group.
Methanamine: A simple amine with a single carbon atom.
Uniqueness
(2-Phenyloxan-2-yl)methanamine is unique due to its tetrahydropyran ring structure, which imparts distinct chemical properties and reactivity compared to simpler amines like phenylamine and methanamine .
Properties
IUPAC Name |
(2-phenyloxan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-10-12(8-4-5-9-14-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZMKNSHUFACQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)(CN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 4-[(but-2-ynoylamino)methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2992559.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B2992561.png)
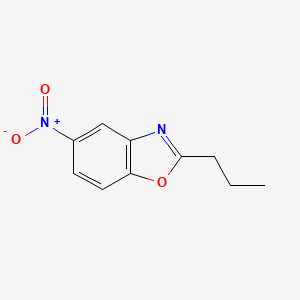
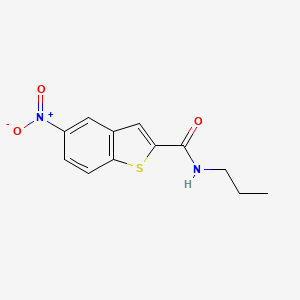
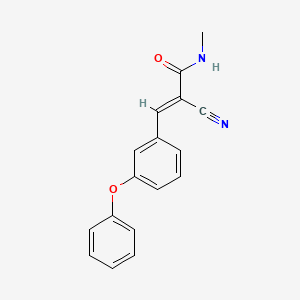
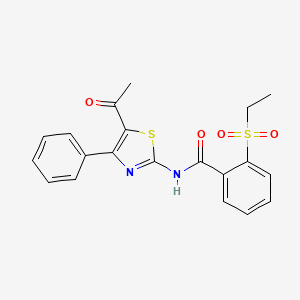
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2992570.png)
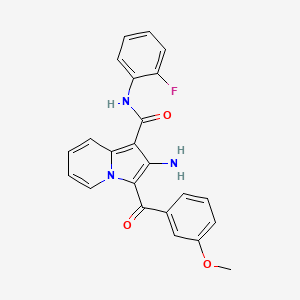
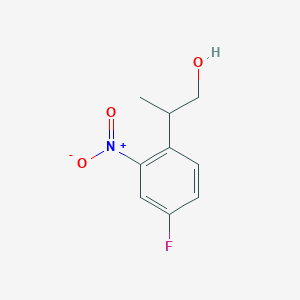
![4-({1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2992574.png)
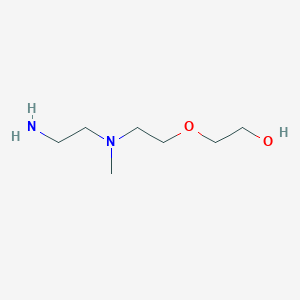
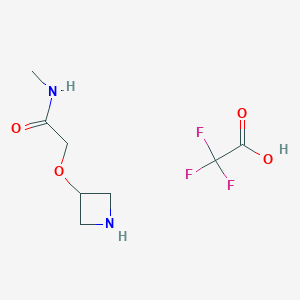
![2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2992580.png)
